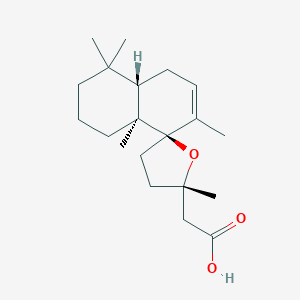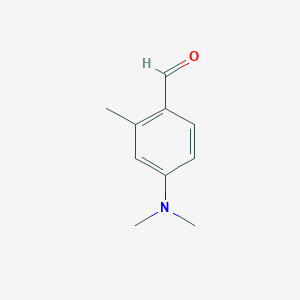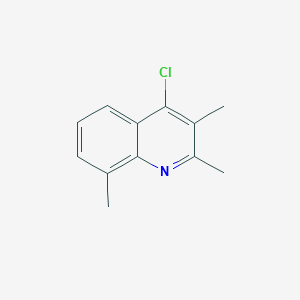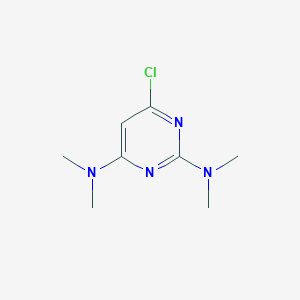
6-甲基-2-乙烯基吡啶
描述
Synthesis Analysis
The synthesis of vinylpyridine derivatives, including 6-Methyl-2-vinylpyridine, involves several strategies. For instance, vinyl-substituted ligands, such as 4'-vinyl-2,2':6',2''-terpyridinyl, are prepared from 2-acetylpyridine through -oxoketene dithioacetal methodology, highlighting the versatility of pyridine derivatives in forming electropolymerizable complex monomers with transition metals (Potts et al., 1987). Another approach involves the displacement of a methylsulfinyl group from the pyridine ring, leading to 2-aminopyridines with various polar substituents (Teague, 2008).
Molecular Structure Analysis
The molecular structure of vinylpyridine derivatives, including those related to 6-Methyl-2-vinylpyridine, has been explored through various analytical techniques. For example, the structure of (eta(6)-p-cymene)ruthenium(II) Schiff-base complexes of vinylpyridine ligands has been elucidated using X-ray crystallography, demonstrating the non-bonding nature of the double bond in the vinylpyridine ligand within the complex (Roy et al., 1998).
Chemical Reactions and Properties
Vinylpyridines undergo various chemical reactions due to the reactivity of their vinyl group. For instance, the sulfurization of poly(2-methyl-5-vinylpyridine) with elemental sulfur yields materials with electric conductivity, paramagnetism, and redox properties, indicating the formation of cross-linked structures with sulfur (Trofimov et al., 2002). Additionally, the cyclodimerization of vinylpyridines in polyphosphoric or acetic acid showcases the versatility of vinylpyridines in forming pyridyl-substituted tetrahydroquinclines or isoquinolines (Terent'ev et al., 1980).
Physical Properties Analysis
The physical properties of vinylpyridine derivatives, including 6-Methyl-2-vinylpyridine, have been studied extensively. These compounds exhibit significant thermal stability and solubility in organic solvents, surpassing commercial poly(vinyl chloride) in these aspects, as demonstrated in the copolymerization studies of vinyl chloride with 2-methyl-5-vinylpyridine (Shaglaeva et al., 2008).
Chemical Properties Analysis
The chemical properties of 6-Methyl-2-vinylpyridine derivatives are influenced by the presence of the vinyl group. For example, the mechanochemical synthesis of N-methyl imines in the presence of poly(4-vinylpyridine) as a solid base catalyst showcases the catalytic versatility of vinylpyridine polymers (Khaligh et al., 2017). Additionally, the controlled radical polymerization of 4-vinylpyridine results in polymers with narrow polydispersity, indicating controlled molecular weight growth and the formation of block copolymers (Bohrisch et al., 1997).
科学研究应用
Application in Electrochemistry
- Specific Scientific Field : Electrochemistry
- Summary of the Application : Polyvinylpyridine (PVPy), which can be prepared via radical polymerization of vinylpyridine, has been extensively applied in electrode organization for electrochemical applications . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
- Methods of Application or Experimental Procedures : PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units . PVPy synthesis can also be achieved by ionic mechanisms using stereospecific polymerization , by electrochemical polymerization of 4VP on the surface of graphite , and via electrochemical copolymerization of aniline monomers and 4VP .
- Results or Outcomes : PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments . Quaternization leads to a deficiency in the electron density in the pyridine ring; thus, N atoms are more attracted toward nucleophile compounds . PVPy has attracted the attention of many researchers from the electric and electrochemical fields due to its conductivity and capability for doping .
Application in Sensor Technology
- Specific Scientific Field : Sensor Technology
- Summary of the Application : Polyvinylpyridine (PVPy) has been used in the structure of electrodes and/or for the modification of electrochemical electrodes in systems such as sensors for monitoring and determining humidity and various chemicals .
- Methods of Application or Experimental Procedures : PVPy synthesis can be achieved by anionic graft polymerization of 4-vinyl pyridine in starch and dextrin ; block anionic copolymerization of poly (para-xylylene), polystyrene, and polyvinylpyridine ; and polymerization of 4VP in the presence of a quaternization agent, ammonium persulfate, and cross-linkers .
- Results or Outcomes : The high electrical conductivity and good redox mediation potential are advantages of P4VP in polymer nanocomposite-based electrodes .
Application in Tire Manufacturing
- Specific Scientific Field : Tire Manufacturing
- Summary of the Application : An important application of 2-vinylpyridine involves the production of a latex terpolymer of 2-vinylpyridine, styrene, and butadiene, for use as a tire-cord binder .
- Methods of Application or Experimental Procedures : The tire cord is treated first with a resorcinol-formaldehyde polymer and then with a terpolymer made from 15% 2-vinylpyridine, styrene, and butadiene .
- Results or Outcomes : This application is crucial in the tire manufacturing industry .
Application in Drug Delivery
- Specific Scientific Field : Drug Delivery
- Summary of the Application : Polyvinylpyridine (PVPy) has potential for use in drug delivery . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly (4-vinylpyridine) (P4VP), which can be used as a chemical reagent .
- Methods of Application or Experimental Procedures : PVPy synthesis can be achieved by anionic graft polymerization of 4-vinyl pyridine in starch and dextrin ; block anionic copolymerization of poly (para-xylylene), polystyrene, and polyvinylpyridine ; and polymerization of 4VP in the presence of a quaternization agent, ammonium persulfate, and cross-linkers .
- Results or Outcomes : PVPy can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . The benefits of these polymer-supporting reagents can be ascribed to their ease of work-up, recovery, and separation from reaction media via simple and facile filtration procedures .
Application in Chemical Reactions
- Specific Scientific Field : Chemical Reactions
- Summary of the Application : Polyvinylpyridine (PVPy) can be used as a chemical reagent . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly (4-vinylpyridine) (P4VP) .
- Methods of Application or Experimental Procedures : PVPy synthesis can be achieved by anionic graft polymerization of 4-vinyl pyridine in starch and dextrin ; block anionic copolymerization of poly (para-xylylene), polystyrene, and polyvinylpyridine ; and polymerization of 4VP in the presence of a quaternization agent, ammonium persulfate, and cross-linkers .
- Results or Outcomes : PVPy can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . The benefits of these polymer-supporting reagents can be ascribed to their ease of work-up, recovery, and separation from reaction media via simple and facile filtration procedures .
属性
IUPAC Name |
2-ethenyl-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWGBWNAHAUQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149951 | |
| Record name | Pyridine, 2-ethenyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-vinylpyridine | |
CAS RN |
1122-70-9 | |
| Record name | 2-Ethenyl-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Vinyl-2-picoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-ethenyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-vinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-VINYL-2-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21RIE3E35F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



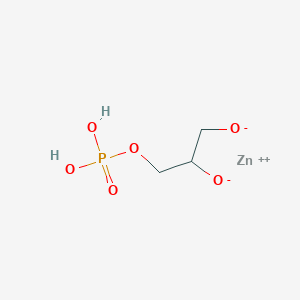
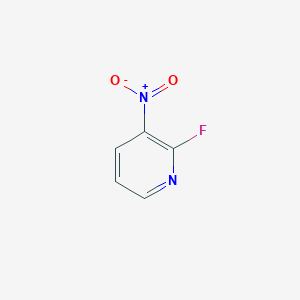
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)


